
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is a quaternary ammonium compound with a complex structure It consists of a trimethylammonium group attached to a phenoxyethyl chain, which is further connected to a dihydroxypropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl bromide with 4-hydroxyphenoxyethyltrimethylammonium iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet industrial standards.
化学反应分析
Types of Reactions
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
科学研究应用
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products
作用机制
The mechanism of action of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged molecules, such as cell membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects. Additionally, the phenoxy and dihydroxypropoxy groups may contribute to its overall biological activity by interacting with various enzymes and receptors .
相似化合物的比较
Similar Compounds
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
2-(4-(2,3-Dihydroxypropoxy)phenoxy)ethyl-trimethylazanium chloride: Similar structure with a chloride ion.
Uniqueness
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is unique due to its specific combination of functional groups and the presence of an iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
属性
CAS 编号 |
110056-43-4 |
|---|---|
分子式 |
C14H24INO4 |
分子量 |
397.25 g/mol |
IUPAC 名称 |
2-[4-(2,3-dihydroxypropoxy)phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H24NO4.HI/c1-15(2,3)8-9-18-13-4-6-14(7-5-13)19-11-12(17)10-16;/h4-7,12,16-17H,8-11H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
UJPWCSGKOUYGSR-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)OCC(CO)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



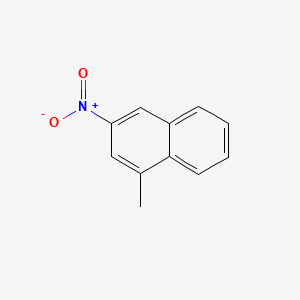



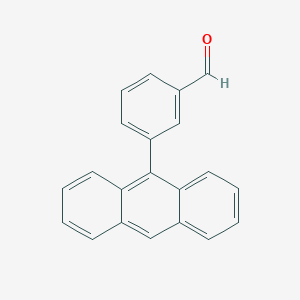
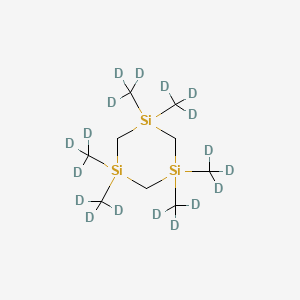
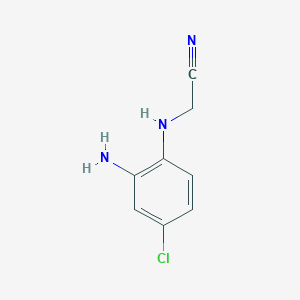
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
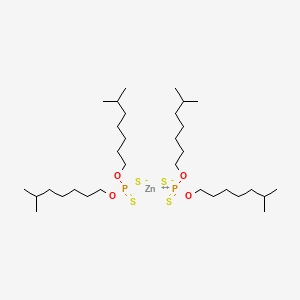
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)

![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
